butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Properties
IUPAC Name |
butyl 2-[3-(4-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-4-6-13-28-22(25)15-29-19-11-12-20-21(14-19)30-16(3)24(23(20)26)31-18-9-7-17(8-10-18)27-5-2/h7-12,14H,4-6,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQRQIFONJGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Ethyl 2-((5-Methoxy-6-(methoxymethyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy) Acetate (Compound 9, )
- Core : Chromen-4-one.
- Substituents : 5-methoxy, 6-methoxymethyl, 2-methyl, 7-ethoxy acetate.
- Key Difference : Ethyl ester (vs. butyl) reduces lipophilicity (logP ~2.5 vs. ~4.0 estimated for the target compound).
- Synthesis : NaBH4-mediated reduction under mild conditions, yielding high purity without chromatography .
4-((5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)butyl Acetate (C1, )
- Core : Chromen-4-one with 2-phenyl and 5-hydroxy groups.
- Substituents : Butyl ester at position 7.
- Reported anticancer activity (IC50 ~10 µM) suggests substituent-dependent bioactivity .
Benzyl [(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate ()
- Core : Chromen-2-one (isomeric to chromen-4-one).
- Substituents : 3-benzyl, 4-methyl, 7-benzyl ester.
- Key Difference: Benzyl ester increases molecular weight (MW 418.4 vs.
Functional Group Modifications
{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic Acid ()
Methyl {[3-(1,3-Benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate ()
- Substituents : 1,3-Benzodioxole (electron-rich aromatic system) and trifluoromethyl.
- Key Difference : Trifluoromethyl increases electronegativity and metabolic resistance. Methyl ester (vs. butyl) shortens half-life .
Core Structure Variations
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate?
- Methodology : Synthesis typically involves multi-step reactions, including etherification and esterification. Key steps include:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMSO or acetonitrile) to stabilize intermediates .
- Catalysts : Employ mild bases (e.g., K₂CO₃) for phenoxy group coupling .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of the ethoxyphenol precursor to reduce unreacted starting material .
Q. How can researchers purify this compound to ≥95% purity for biological assays?
- Methodology :
- Recrystallization : Use methanol/water mixtures (7:3 v/v) to isolate crystals, leveraging the compound’s low solubility in cold water .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for gradient elution, validated by HPLC (C18 column, λ = 254 nm) .
- Final verification : Confirm purity via ¹H NMR (absence of extraneous peaks in δ 6.5–8.5 ppm region) .
Q. What stability challenges arise under varying pH and temperature conditions?
- Methodology :
- pH stability : Perform accelerated degradation studies (pH 1–13, 37°C). The ester group hydrolyzes rapidly at pH >10, requiring neutral buffers for biological testing .
- Thermal stability : Use DSC/TGA to identify decomposition onset (~180°C) and recommend storage at 4°C in amber vials .
Advanced Research Questions
Q. How does the compound interact with cytochrome P450 enzymes, and what experimental designs validate these interactions?
- Methodology :
- Binding assays : Use fluorescence quenching to measure Kd values (e.g., CYP3A4 shows ΔFmax = 40% at 10 µM compound concentration) .
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive inhibition with Ki = 2.3 µM) .
- Structural insights : Dock the compound into CYP3A4 active sites using AutoDock Vina, highlighting H-bonds with Thr309 and hydrophobic interactions with Phe304 .
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodology :
- Comparative SAR : Analyze analogs (e.g., tert-butyl vs. isopropyl esters) to identify substituent effects. For example, the ethoxy group enhances logP by 0.8 compared to methoxy analogs, altering membrane permeability .
- Meta-analysis : Use clustering algorithms to group data by assay type (e.g., IC50 variability in kinase assays vs. antibacterial tests) .
Q. What advanced spectroscopic techniques elucidate electronic properties of the chromenone core?
- Methodology :
- TD-DFT calculations : Compare experimental UV-Vis spectra (λmax = 320 nm) with theoretical data to assign π→π* transitions in the chromenone ring .
- EPR spectroscopy : Detect radical intermediates during photodegradation, linking stability to electron-withdrawing substituents .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models?
- Methodology :
- Assay standardization : Compare MTT (in vitro) vs. organoid viability (ex vivo), noting differences in metabolic activation (e.g., liver S9 fraction reduces IC50 by 30%) .
- Confounding factors : Control for serum protein binding (e.g., 85% binding in RPMI media vs. 45% in serum-free) using ultrafiltration .
Methodological Recommendations
Q. What computational tools predict metabolic pathways for this compound?
- Methodology :
- In silico prediction : Use GLORYx or MetaTox to identify primary metabolites (e.g., O-deethylation at the ethoxy group) .
- Validation : Cross-reference with LC-MS/MS data from hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
